2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide

Description

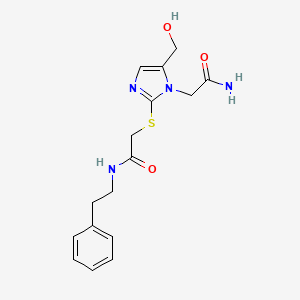

This compound is a substituted imidazole derivative featuring a thioether-linked acetamide moiety. Its structure comprises:

- Imidazole core: Functionalized at position 1 with a 2-amino-2-oxoethyl group and at position 5 with a hydroxymethyl group.

- Thioether bridge: Connects the imidazole to an acetamide group.

Properties

IUPAC Name |

2-[5-(hydroxymethyl)-2-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanylimidazol-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O3S/c17-14(22)9-20-13(10-21)8-19-16(20)24-11-15(23)18-7-6-12-4-2-1-3-5-12/h1-5,8,21H,6-7,9-11H2,(H2,17,22)(H,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVNADNRLHMLEDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)CSC2=NC=C(N2CC(=O)N)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic routes and reaction conditions

Starting Materials: : The synthesis generally begins with the preparation of the imidazole moiety.

Step 1 - Formation of Imidazole Ring: : The imidazole ring is formed through a cyclization reaction involving glyoxal, ammonia, and formaldehyde.

Step 2 - Thioether Linkage: : Next, the imidazole intermediate reacts with a thiol-containing compound under mild basic conditions to form the thioether linkage.

Step 3 - Functional Group Addition: : Functionalization to add the amino and hydroxymethyl groups involves using reagents like methylamine and formaldehyde.

Step 4 - Final Coupling Reaction: : The phenethylacetamide moiety is introduced via a nucleophilic substitution reaction.

Industrial production methods

Industrial production methods optimize these synthetic routes for scale, often using continuous flow reactors to maintain control over reaction conditions, improving yield and purity. Catalysis, solvent choice, and temperature control are critical for efficiency in large-scale production.

Chemical Reactions Analysis

Types of reactions it undergoes

Oxidation: : The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: : The amino and oxo groups can be reduced under hydrogenation conditions using palladium on carbon.

Substitution: : The thioether linkage can undergo nucleophilic substitution with halides under basic conditions.

Common reagents and conditions used in these reactions

Oxidation: : Potassium permanganate, chromium trioxide, in acidic or neutral conditions.

Reduction: : Hydrogen gas, palladium on carbon catalyst.

Substitution: : Halides (e.g., iodomethane), bases like sodium hydroxide or potassium carbonate.

Major products formed from these reactions

Oxidation products: : Formyl or carboxyl derivatives.

Reduction products: : Corresponding alcohols or amines.

Substitution products: : Compounds with substituted alkyl or aryl groups on the sulfur atom.

Scientific Research Applications

2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide has diverse applications in:

Chemistry: : Used as a building block for synthesizing more complex molecules due to its multiple reactive sites.

Biology: : Acts as an enzyme inhibitor or a ligand in biochemical assays.

Medicine: : Explored for potential therapeutic effects, especially in enzyme-targeted treatments.

Industry: : Utilized in creating specialty chemicals and materials due to its multifunctional nature.

Mechanism of Action

Mechanism

The compound exerts its effects through interactions with specific molecular targets, primarily through its functional groups, which can form hydrogen bonds, van der Waals forces, and ionic interactions.

Molecular targets and pathways involved

Enzymes: : Inhibits or modulates enzyme activity by binding to active sites or allosteric sites.

Receptors: : May act as an agonist or antagonist at receptor sites, altering signal transduction pathways.

Comparison with Similar Compounds

N-Benzyl Analog (CAS 923138-88-9)

- Key differences: N-substituent: Benzyl (CAS 923138-88-9) vs. phenethyl (target compound). The phenethyl group may confer greater membrane permeability due to increased alkyl chain length . Imidazole substituent: The benzyl analog has a 2-(methylamino)-2-oxoethyl group at position 1, whereas the target compound has a 2-amino-2-oxoethyl group. This difference could modulate hydrogen-bonding interactions with biological targets .

Benzimidazole Derivatives ()

- Core structure: Benzimidazole () vs. imidazole (target compound).

- Substituents : Thiazole-triazole-acetamide moieties in compounds (e.g., 9a-9e) differ from the target’s simpler thioacetamide-phenethyl design, likely altering target specificity .

Physicochemical Properties

Data from analogous compounds highlight trends:

*Predicted based on structural similarities to and .

Data Tables

Table 1: Structural Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.